An In-depth Technical Guide to 5-Bromo-2-chloro-3-nitropyridin-4-amine: A Key Building Block in Synthetic Chemistry
An In-depth Technical Guide to 5-Bromo-2-chloro-3-nitropyridin-4-amine: A Key Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-3-nitropyridin-4-amine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and explore its synthetic pathways, reactivity, and potential applications as a versatile building block in the development of novel bioactive molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed experimental protocols, safety information, and a thorough analysis of its chemical characteristics.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring this heterocyclic motif. The precise arrangement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 5-Bromo-2-chloro-3-nitropyridin-4-amine is a prime example of a strategically designed building block, incorporating a unique combination of electron-withdrawing and donating groups, as well as multiple points for chemical modification. This guide will provide an in-depth exploration of this compound, empowering researchers to leverage its synthetic potential.
Compound Identification and Properties
A clear identification of a chemical entity is paramount for reproducible scientific research. This section provides the key identifiers and physicochemical properties of 5-Bromo-2-chloro-3-nitropyridin-4-amine.
| Property | Value | Reference |
| CAS Number | 1334136-60-5 | [1][2] |
| Molecular Formula | C₅H₃BrClN₃O₂ | |
| Molecular Weight | 252.45 g/mol | |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% | |
| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[2] |
Synthesis and Mechanism
A relevant synthetic approach is the nitration of 2-chloro-4-aminopyridine to yield a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. This highlights the feasibility of introducing a nitro group onto a chloro-aminopyridine scaffold.
A potential synthetic pathway for 5-Bromo-2-chloro-3-nitropyridin-4-amine could therefore involve the following conceptual steps:
Caption: A plausible synthetic workflow for 5-Bromo-2-chloro-3-nitropyridin-4-amine.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on known transformations of similar pyridine derivatives. This protocol should be considered a starting point for methods development and requires optimization and validation.
Step 1: Chlorination of 2-Amino-5-bromopyridine
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To a stirred solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., concentrated hydrochloric acid), cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
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After the addition is complete, continue stirring for 30-60 minutes at the same temperature.
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In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
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Slowly add the diazonium salt solution to the CuCl solution.
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Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 2-chloro-5-bromopyridine.
Step 2: Amination of 2-Chloro-5-bromopyridine
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In a sealed reaction vessel, dissolve 2-chloro-5-bromopyridine in a suitable solvent (e.g., ethanol).
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Add a source of ammonia (e.g., aqueous ammonia or ammonia gas).
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Heat the reaction mixture at an elevated temperature and pressure.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product to yield 2-chloro-5-bromo-4-aminopyridine.
Step 3: Nitration of 2-Chloro-5-bromo-4-aminopyridine
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Carefully add 2-chloro-5-bromo-4-aminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5 °C).
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Stir the reaction mixture at low temperature for several hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonia solution).
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Collect the precipitated solid by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent to obtain pure 5-Bromo-2-chloro-3-nitropyridin-4-amine.
Reactivity and Applications
The synthetic utility of 5-Bromo-2-chloro-3-nitropyridin-4-amine stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites and potential transformations of the title compound.
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The Bromo Group (C5): This position is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents.
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The Chloro Group (C2): The chlorine atom can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr), providing a route to introduce various heteroatom-containing functional groups.
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The Nitro Group (C3): The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is particularly useful for building more complex heterocyclic systems.
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The Amino Group (C4): The primary amine can undergo acylation, alkylation, and other standard transformations, allowing for the extension of the molecular scaffold.
Given its rich functionality, 5-Bromo-2-chloro-3-nitropyridin-4-amine is a valuable intermediate for the synthesis of a diverse array of complex molecules. Nitropyridines, in general, are recognized as important precursors for biologically active compounds, including potential anticancer and antimicrobial agents.[3] The strategic placement of the functional groups in this particular molecule makes it an attractive starting material for the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-chloro-3-nitropyridin-4-amine.
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Hazard Statements: Based on data for structurally related compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information before use.
Spectroscopic Characterization (Predicted)
While a comprehensive, experimentally verified set of spectroscopic data for 5-Bromo-2-chloro-3-nitropyridin-4-amine is not widely published, the following are predicted data based on its structure and data from analogous compounds.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the proton at the C6 position of the pyridine ring, likely in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the surrounding substituents. The protons of the amino group may appear as a broad singlet.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (252.45 g/mol ). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key diagnostic feature.
Conclusion
5-Bromo-2-chloro-3-nitropyridin-4-amine is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides multiple handles for chemical modification, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, potential synthetic routes, reactivity, and safety considerations. It is our hope that this document will serve as a valuable resource for researchers and scientists, facilitating the innovative use of this compound in the development of new and important molecules.
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